

The history and development of cyanogen chloride as a chemical reagent.

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The Chemistry and Application of Cyanogen Chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen chloride (CICN), a volatile and highly reactive pseudohalogen, holds a unique position in the history of chemistry. Initially explored for its toxic properties, it has evolved into a valuable C1 building block in modern organic synthesis. This technical guide provides a comprehensive overview of the history, development, and application of **cyanogen chloride** as a chemical reagent. It covers its synthesis, physical and chemical properties, and its utility in key transformations such as the von Braun reaction and the synthesis of cyanates and other nitrogen-containing compounds. Detailed experimental protocols for its synthesis and major applications are provided, alongside a thorough compilation of its physicochemical data to serve as a practical reference for laboratory professionals.

Introduction: From Chemical Weapon to Chemical Reagent

Cyanogen chloride was first synthesized in 1802 by the French chemist Claude Louis Berthollet, with its correct linear structure (Cl−C≡N) being established by Louis-Joseph Gay-Lussac in 1815.[1] Its early history is intertwined with its high toxicity. It was used as a chemical



warfare agent by the French during World War I, beginning in October 1916.[1][2] Its ability to penetrate gas mask filters of the era made it a subject of military interest, and the United States considered its use in World War II, though it was never deployed.[3][4]

Beyond its military applications, the unique reactivity of the cyano group attached to an electrophilic chlorine atom has made **cyanogen chloride** a useful, albeit hazardous, reagent in organic chemistry. It serves as a versatile precursor for the introduction of the cyano moiety and for the construction of various functional groups and heterocyclic systems.[3] This guide will focus on its practical applications in a laboratory setting, providing the necessary data and procedural information for its safe and effective use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **cyanogen chloride** is critical for its safe handling and application. It is a colorless gas at room temperature and is often handled as a liquefied gas.[3][5] The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of Cyanogen Chloride

Property	Value	Reference(s)
Molecular Formula	CCIN	[3]
Molecular Weight	61.47 g/mol	[3][4]
Boiling Point	13 °C (55 °F)	[3]
Melting Point	-6.55 °C (20.21 °F)	[3]
Density (liquid)	1.186 g/cm³ at 20 °C	[6]
Vapor Density	2.1 (Air = 1)	[1][2]
Vapor Pressure	1010 mmHg at 21.1 °C	[2]
Water Solubility	Soluble, reacts slowly	[1][3]
Solubility in Organics	Soluble in ethanol, ether	[3]
Appearance	Colorless gas or liquid	[3][4]
Odor	Pungent, acrid	[3]



Table 2: Spectroscopic Data for Cyanogen Chloride

Spectroscopic Data	Value(s)	Reference(s)
IR Spectrum (gas)	v1 (C-Cl stretch): \sim 714 cm ⁻¹ v2 (bending): \sim 380 cm ⁻¹ v3 (C \equiv N stretch): \sim 2219 cm ⁻¹	[7]
¹³ C NMR	Chemical shift is sensitive to solvent and temperature.	[2][4]
Mass Spectrum (EI)	Major peaks (m/z): 61 (M+, CCIN), 63 ([M+2]+), 26 (CN), 35 (CI), 37 (CI)	[5][8]
Ionization Potential	12.49 eV	[2]

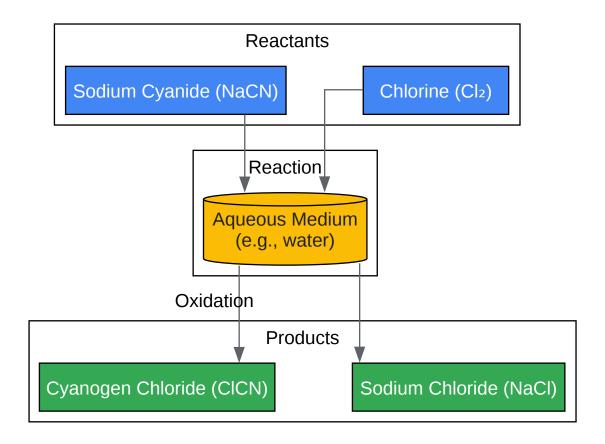
Synthesis and Handling

Cyanogen chloride is typically synthesized by the oxidation of a cyanide salt with chlorine. Due to its high toxicity and volatility, its synthesis and handling require stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.

General Synthesis Workflow

The most common laboratory and industrial synthesis involves the reaction of sodium cyanide with chlorine gas in an aqueous medium. The reaction proceeds through a cyanogen ((CN)₂) intermediate.[3]





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General workflow for the synthesis of cyanogen chloride.

Experimental Protocol: Laboratory Synthesis of Cyanogen Chloride

This protocol is adapted from established laboratory methods.[1][9] Extreme caution is required.

- Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas
 inlet tube extending below the surface of the reaction medium, and a dropping funnel. The
 flask should be cooled in an ice-salt bath. The outlet should be connected to a condenser
 cooled with a dry ice/acetone mixture, followed by a series of traps to capture the volatile
 product and scrub any unreacted chlorine or cyanogen chloride.
- Reactant Preparation: Prepare a saturated solution of chlorine in ice-cold water and place it
 in the reaction flask. Separately, prepare a cold aqueous solution of potassium cyanide (or
 sodium cyanide).



- Reaction: While vigorously stirring the chlorine solution at 0 °C, slowly add the cold potassium cyanide solution from the dropping funnel. The rate of addition should be controlled to maintain the temperature below 5 °C and to prevent the reaction mixture from becoming colorless, which would indicate an excess of cyanide.
- Alternating Addition: Once the yellow color of the chlorine fades, stop the cyanide addition.
 Re-saturate the solution with chlorine gas, then resume the slow addition of the cyanide
 solution. This alternating addition is continued until the desired quantity of reactants has
 been used. An excess of cyanide must be avoided to prevent the decomposition of
 cyanogen chloride.
- Isolation: After the reaction is complete, gently warm the reaction mixture to 60-70 °C to distill the volatile cyanogen chloride. The product is collected in the dry-ice cooled condenser and traps.
- Purification: The collected crude **cyanogen chloride** can be purified by redistillation, taking care to maintain low temperatures.

Applications in Organic Synthesis

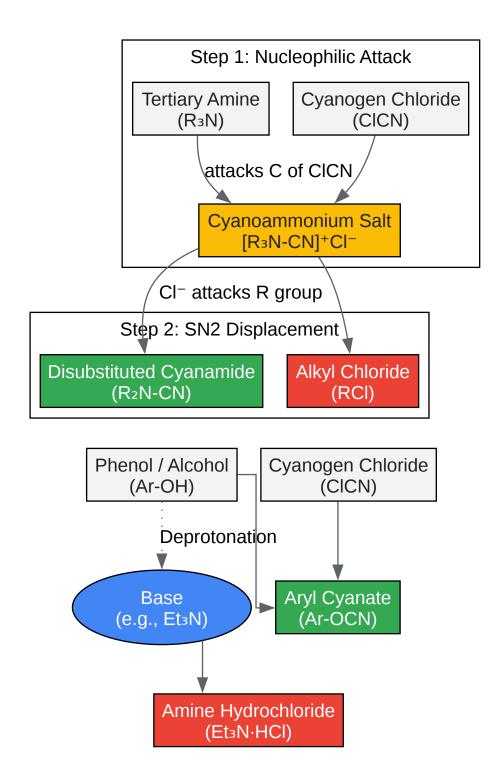
Cyanogen chloride is a valuable reagent for introducing a cyano group and for synthesizing various nitrogen-containing compounds. While its congener, cyanogen bromide, is more commonly used due to its solid state and slightly lower volatility, the principles and reactivity are highly similar.

The von Braun Reaction

The von Braun reaction, first described by Julius von Braun, involves the reaction of a tertiary amine with a cyanogen halide (chloride or bromide) to yield a disubstituted cyanamide and an alkyl halide.[10][11] This reaction provides a classical method for the N-dealkylation of tertiary amines, which has been particularly useful in the structural elucidation of alkaloids.[12]

The reaction proceeds via a two-step nucleophilic substitution mechanism. The tertiary amine first displaces the halide from the cyanogen halide to form a quaternary cyanoammonium salt. In the second step, the displaced halide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen and leading to the formation of the N,N-disubstituted cyanamide and an alkyl halide.[10]





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